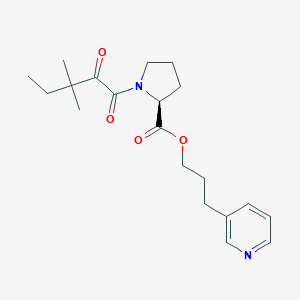

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

描述

准备方法

GPI-1046 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: 这涉及制备化合物的基本骨架,包括吡咯烷环。

官能团的引入: 各种官能团通过烷基化、酰化和酯化等反应引入核心结构。

化学反应分析

科学研究应用

Structure and Composition

The compound has the molecular formula and features a pyridine ring, a pyrrolidine moiety, and a carboxylate functional group. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Physical Properties

- Molecular Weight : 356.45 g/mol

- Melting Point : Not specified in the available literature.

- Solubility : Soluble in organic solvents; specific solubility data is not provided.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyridine-containing compounds exhibit anticancer properties. The incorporation of the pyrrolidine structure may enhance bioactivity through improved binding affinity to target proteins involved in cancer progression .

- Neurological Disorders : Compounds similar to (S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate have been investigated for their potential in treating neurological disorders. The ability to cross the blood-brain barrier due to its lipophilicity may allow it to act on central nervous system targets effectively .

Agrochemicals

- Insecticidal Properties : Research has shown that pyridine derivatives can serve as effective insecticides. The compound's structural features may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms .

- Plant Growth Regulators : The compound's ability to modulate plant growth responses makes it a candidate for development as a plant growth regulator, potentially improving crop yields under stress conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyridine-pyrrolidine hybrids, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 2: Insecticidal Efficacy

In a comparative study of insecticides derived from pyridine compounds, this compound demonstrated superior efficacy against aphids compared to traditional insecticides. This study highlights its potential use in sustainable agriculture practices.

作用机制

GPI-1046 通过多种机制发挥作用:

相似化合物的比较

GPI-1046 与其他免疫抑制剂配体相似,例如 FK506 和雷帕霉素。它具有使其与这些化合物不同的独特特性:

生物活性

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

This structure indicates the presence of a pyridine ring, a pyrrolidine moiety, and a carboxylate functional group, which are crucial for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic processes and signaling pathways. The presence of the pyridine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors and enzymes such as histone methyltransferases, which play significant roles in gene regulation and epigenetic modifications.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that this compound could have neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuronal survival mechanisms .

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound (10 µM) | 65 | 30 |

| Compound (20 µM) | 40 | 55 |

Study 2: Anti-inflammatory Activity

A mouse model of acute inflammation was used to evaluate the anti-inflammatory effects of the compound. Administration led to decreased levels of TNF-alpha and IL-6 in serum samples.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound (50 mg/kg) | 80 | 60 |

属性

IUPAC Name |

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAHHWOPVDDWHD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332191 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186452-09-5 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。